molecular formula C19H24N8 B12245890 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12245890
M. Wt: 364.4 g/mol
InChI Key: AXIIPBJTRNSISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrimidine core with a triazolopyridazine moiety, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of the Cyclopropyl and Dimethyl Groups: The cyclopropyl and dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Triazolopyridazine Moiety: The triazolopyridazine moiety is synthesized separately through a series of cyclization reactions involving hydrazine derivatives and nitriles.

    Coupling of the Moieties: The final step involves coupling the triazolopyridazine moiety with the pyrimidine core using a piperazine linker under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: Bind to cellular receptors, leading to changes in cellular signaling and function.

    Modulate Gene Expression: Influence the expression of specific genes, resulting in altered cellular behavior and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)benzene
  • 2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinoline

Uniqueness

2-Cyclopropyl-4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of a pyrimidine core and a triazolopyridazine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H24N8/c1-12-13(2)20-18(15-4-5-15)21-19(12)26-10-8-25(9-11-26)17-7-6-16-23-22-14(3)27(16)24-17/h6-7,15H,4-5,8-11H2,1-3H3

InChI Key

AXIIPBJTRNSISM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C5CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.